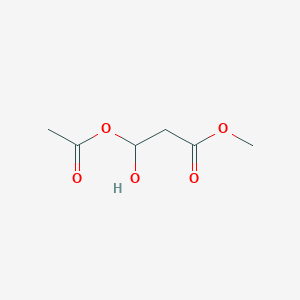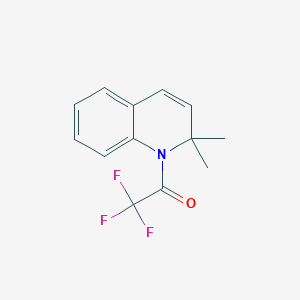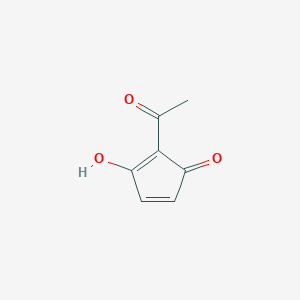![molecular formula C12H15NOS B14206763 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one CAS No. 821792-46-5](/img/structure/B14206763.png)
1-[2-(Methylsulfanyl)phenyl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfanyl)phenyl]piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methylsulfanyl group attached to the phenyl ring, which is further connected to a piperidin-4-one moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
The synthesis of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)benzaldehyde with piperidin-4-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the process. The mixture is usually heated under reflux to ensure complete reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[2-(Methylsulfanyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the piperidin-4-one moiety can be reduced to form the corresponding alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfone or sulfoxide derivatives, while reduction of the carbonyl group results in the corresponding alcohol .
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfanyl)phenyl]piperidin-4-one has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets. The piperidine moiety is known to bind to receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting biochemical pathways . The methylsulfanyl group can also influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
1-[2-(Methylsulfanyl)phenyl]piperidin-4-one can be compared with other similar compounds, such as:
1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.
1-[2-(Methylsulfanyl)phenyl]piperidin-4-amine: This compound has an amine group instead of a carbonyl group in the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group and piperidin-4-one moiety contribute to its versatility in various applications .
Propiedades
Número CAS |
821792-46-5 |
|---|---|
Fórmula molecular |
C12H15NOS |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H15NOS/c1-15-12-5-3-2-4-11(12)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3 |
Clave InChI |
PSNLBHLLWWCEPX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
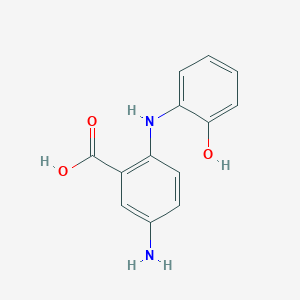
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)
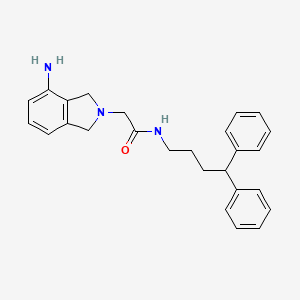
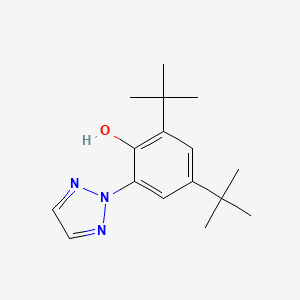
![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
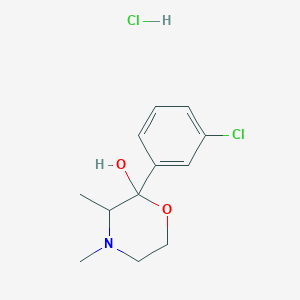
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
